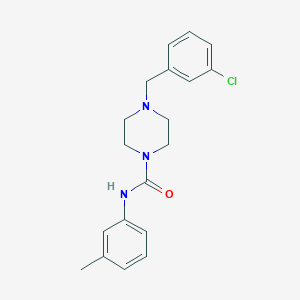
4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its psychoactive effects. However, TFMPP has also been studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in the regulation of mood and anxiety, and their activation by this compound may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its anxiolytic effects. It has also been found to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in lab experiments is that it is readily available and relatively inexpensive. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential for abuse may limit its usefulness in some contexts.
Direcciones Futuras
There are several potential future directions for research on 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, which may have fewer side effects than this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of anxiety-related disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Métodos De Síntesis
The synthesis of 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzyl chloride with 3-methylphenylpiperazine in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in the treatment of anxiety disorders. It has been found to have anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety-related disorders such as generalized anxiety disorder and panic disorder.
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-4-2-7-18(12-15)21-19(24)23-10-8-22(9-11-23)14-16-5-3-6-17(20)13-16/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOIAHKMTCVRQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-ethyl-4-oxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5373568.png)
![2-(2-ethoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5373572.png)

![2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide](/img/structure/B5373585.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide](/img/structure/B5373590.png)
![3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5373595.png)


![2-chloro-6-ethoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373634.png)


![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)

